molecular formula C17H19N5O3S2 B3020504 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2319639-39-7

4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No. B3020504
CAS RN: 2319639-39-7
M. Wt: 405.49
InChI Key: KFQMHCVPTSEMIP-UHFFFAOYSA-N
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Description

The compound "4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole" is a molecule that likely contains a piperidine ring, a sulfonyl group, and a thiadiazole moiety. These structural features are common in various compounds that exhibit biological activities, such as antimicrobial properties. The presence of a 6-methylpyrimidin-4-yl group suggests potential interaction with biological targets, possibly through hydrogen bonding or other molecular interactions.

Synthesis Analysis

The synthesis of related compounds often involves the formation of sulfonyl derivatives and the connection of different heterocyclic systems. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation . Similarly, the synthesis of sulfamethizole impurities involves the reaction of a thiadiazole with a sulfonyl chloride . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been established by X-ray crystallography . The structure reveals important interactions such as S=O close contact and NH=N hydrogen bonds, which could also be present in the compound of interest. These interactions are crucial for the stability and reactivity of the molecule.

Chemical Reactions Analysis

Compounds with similar structural features are known to undergo various chemical reactions. For example, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride can activate thioglycosides to form glycosyl triflates . This reactivity towards sulfur-containing groups could be relevant for the compound , especially if it is intended to be used as an intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with piperidine, sulfonyl, and thiadiazole groups can be inferred from related research. For instance, the solubility, melting points, and stability of these compounds can vary depending on the nature of the substituents and the overall molecular conformation . The presence of a 6-methylpyrimidin-4-yl group could influence the compound's ability to form hydrogen bonds, affecting its solubility and interaction with biological targets.

properties

IUPAC Name

4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S2/c1-12-9-16(19-11-18-12)25-10-13-5-7-22(8-6-13)27(23,24)15-4-2-3-14-17(15)21-26-20-14/h2-4,9,11,13H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQMHCVPTSEMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

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